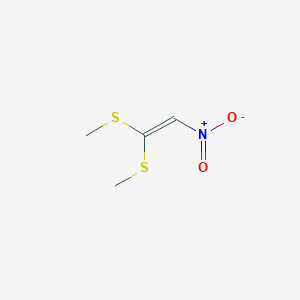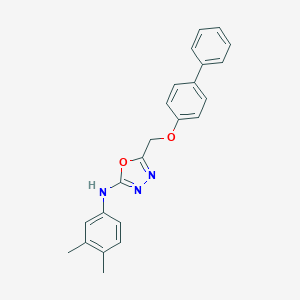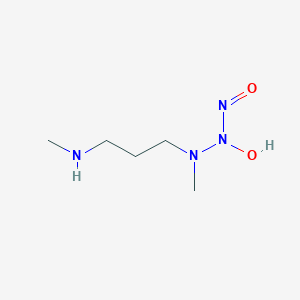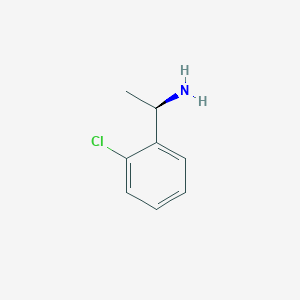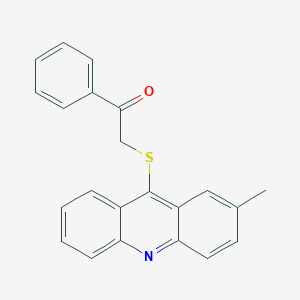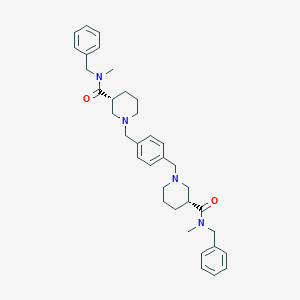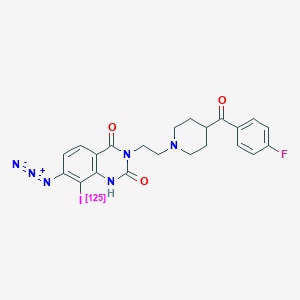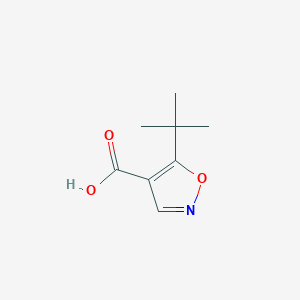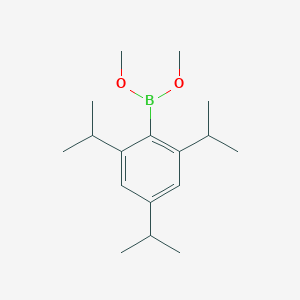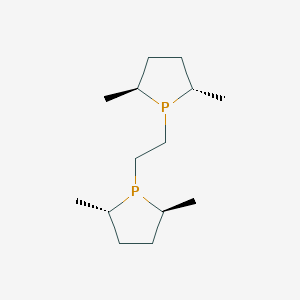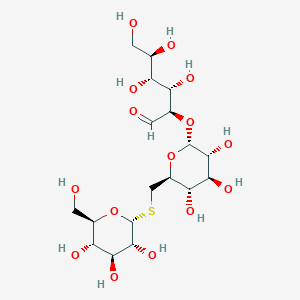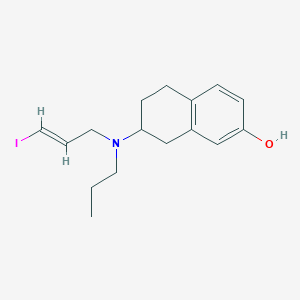
7-hydroxy-PIPAT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-PIPAT is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various areas of research. This compound is a derivative of PIPAT, a synthetic compound that has been used in the development of drugs for the treatment of various medical conditions. In
Wirkmechanismus
The mechanism of action of 7-hydroxy-PIPAT is not fully understood, but it is believed to act on the GABA-A receptor, which is a type of receptor that is involved in the regulation of neurotransmitters in the brain. Specifically, 7-hydroxy-PIPAT is believed to enhance the activity of the GABA-A receptor, which could explain its neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-hydroxy-PIPAT are still being studied, but preliminary research suggests that it has a number of effects on the body. For example, it has been shown to increase the levels of GABA in the brain, which could help to reduce anxiety and promote relaxation. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, which could make it a useful tool in the fight against cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-hydroxy-PIPAT in lab experiments is that it is relatively easy to synthesize, which makes it more accessible to researchers. Additionally, it has a number of potential applications in various areas of research, which makes it a versatile tool. However, one limitation of using 7-hydroxy-PIPAT in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Zukünftige Richtungen
There are a number of potential future directions for research on 7-hydroxy-PIPAT. For example, researchers could continue to study its neuroprotective effects in order to develop new treatments for neurodegenerative diseases. Additionally, researchers could continue to study its anti-cancer effects in order to develop new cancer treatments. Finally, researchers could continue to study its mechanism of action in order to gain a better understanding of how it works and how it could be used in the development of new drugs.
Synthesemethoden
The synthesis of 7-hydroxy-PIPAT involves a multi-step process that starts with the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-aminoethanol. This reaction produces 2-aminoethyl-4,6-dimethoxy-1,3,5-triazine, which is then reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine again to produce PIPAT. Finally, PIPAT is reacted with sodium borohydride and sodium hydroxide to produce 7-hydroxy-PIPAT.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-PIPAT has been studied for its potential applications in various areas of research, including neuroscience, cancer research, and drug development. In neuroscience, 7-hydroxy-PIPAT has been shown to have a neuroprotective effect, which could be useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 7-hydroxy-PIPAT has been studied for its potential to inhibit the growth and proliferation of cancer cells. Finally, 7-hydroxy-PIPAT has also been studied for its potential to be used as a starting material in the development of new drugs.
Eigenschaften
CAS-Nummer |
148258-46-2 |
|---|---|
Produktname |
7-hydroxy-PIPAT |
Molekularformel |
C16H22INO |
Molekulargewicht |
371.26 g/mol |
IUPAC-Name |
7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+ |
InChI-Schlüssel |
RTMIJLQPWFKAFE-FPYGCLRLSA-N |
Isomerische SMILES |
CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O |
SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
Kanonische SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
Andere CAS-Nummern |
148258-46-2 148216-78-8 |
Synonyme |
7-hydroxy-2-(N-n-propyl-N-(3-iodo-2'-propenyl)-amino)tetralin 7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin 7-OH-PIPAT 7-OH-PIPAT-A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




